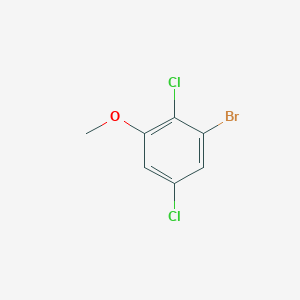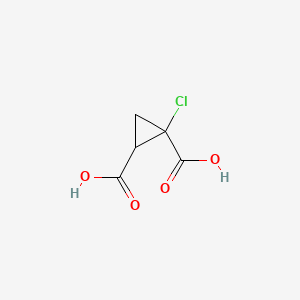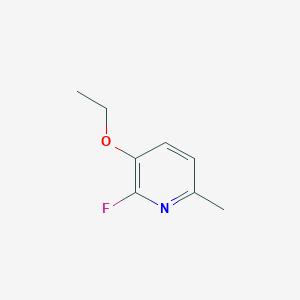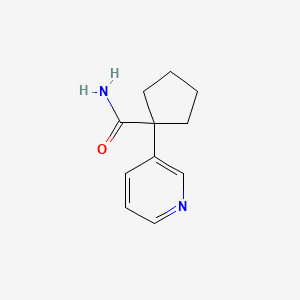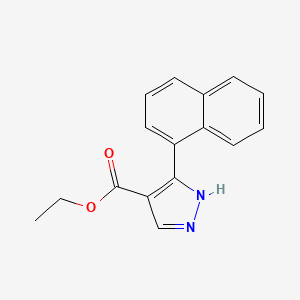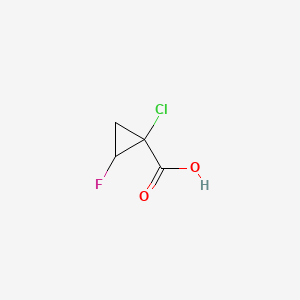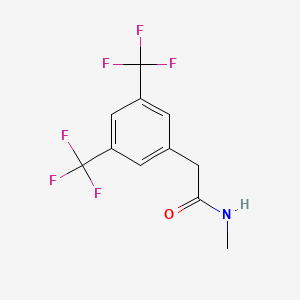
N-Methyl-3,5-bis(trifluoromethyl)phenylacetamide, 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-3,5-bis(trifluoromethyl)phenylacetamide, 98% (NMBTPA) is a highly fluorinated organic compound with a wide range of applications in scientific research and development. NMBTPA is known for its low volatility, low toxicity, and high solubility in organic solvents. It is used in a variety of chemical and biochemical processes, including as a solvent, an intermediate in organic synthesis, and as a reagent in organic synthesis.
Mécanisme D'action
N-Methyl-3,5-bis(trifluoromethyl)phenylacetamide, 98% is known to act as a nucleophile, meaning that it can react with electrophiles (electron-deficient molecules) to form new molecules. It is also known to act as a Lewis base, meaning that it can donate electrons to Lewis acids (electron-rich molecules). In addition, N-Methyl-3,5-bis(trifluoromethyl)phenylacetamide, 98% can act as a catalyst for the synthesis of various organic compounds, such as alcohols, amines, and carboxylic acids.
Biochemical and Physiological Effects
N-Methyl-3,5-bis(trifluoromethyl)phenylacetamide, 98% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the solubility of certain compounds, such as proteins and nucleic acids, and to increase the rate of certain chemical reactions. In addition, N-Methyl-3,5-bis(trifluoromethyl)phenylacetamide, 98% has been shown to reduce the toxicity of certain compounds, such as polychlorinated biphenyls, and to increase the stability of certain compounds, such as polyunsaturated fatty acids.
Avantages Et Limitations Des Expériences En Laboratoire
N-Methyl-3,5-bis(trifluoromethyl)phenylacetamide, 98% has several advantages for use in laboratory experiments. It is highly soluble in organic solvents, making it easy to use in a variety of chemical and biochemical processes. In addition, it is relatively non-toxic and has a low volatility, making it safe to handle in the laboratory. However, N-Methyl-3,5-bis(trifluoromethyl)phenylacetamide, 98% also has some limitations. It is not very stable in air and can easily be degraded by light and heat.
Orientations Futures
There are several potential future directions for the use of N-Methyl-3,5-bis(trifluoromethyl)phenylacetamide, 98% in scientific research and development. It could be used as a catalyst in the synthesis of pharmaceuticals and other organic compounds. It could also be used as a reagent in the synthesis of heterocyclic compounds. In addition, it could be used in the preparation of polymers and other materials for use in medical and industrial applications. Finally, it could be used in the development of new drugs and other chemical compounds.
Méthodes De Synthèse
N-Methyl-3,5-bis(trifluoromethyl)phenylacetamide, 98% is typically synthesized through a two-step process. In the first step, the starting material, 3,5-difluorobenzyl chloride, is reacted with sodium methoxide in methanol to form N-methyl-3,5-difluorobenzylacetamide. In the second step, the N-methyl-3,5-difluorobenzylacetamide is reacted with trifluoromethanesulfonic anhydride in dichloromethane to form N-Methyl-3,5-bis(trifluoromethyl)phenylacetamide, 98%.
Applications De Recherche Scientifique
N-Methyl-3,5-bis(trifluoromethyl)phenylacetamide, 98% has a wide range of applications in scientific research and development. It has been used in a variety of chemical and biochemical processes, including as a solvent, an intermediate in organic synthesis, and as a reagent in organic synthesis. It has also been used as a catalyst for the synthesis of various organic compounds, such as alcohols, amines, and carboxylic acids. In addition, N-Methyl-3,5-bis(trifluoromethyl)phenylacetamide, 98% has been used as a ligand in transition metal-catalyzed reactions and as a reagent in the preparation of heterocyclic compounds.
Propriétés
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F6NO/c1-18-9(19)4-6-2-7(10(12,13)14)5-8(3-6)11(15,16)17/h2-3,5H,4H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMAKQBFWJVOKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

